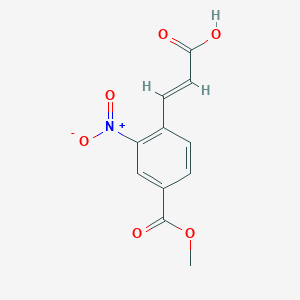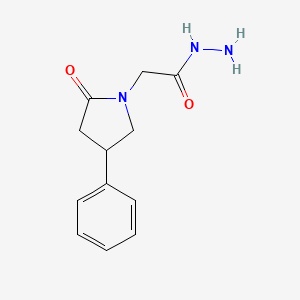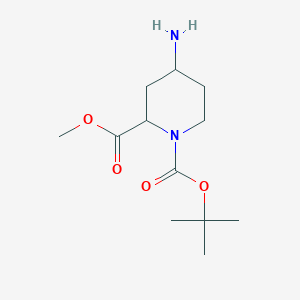
1-Methyl-3-phenylpiperazin-2-one
Overview
Description
1-Methyl-3-phenylpiperazine is a chemical compound with the molecular formula C11H16N2 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of 1-Methyl-3-phenylpiperazine involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This process is industrially advantageous and results in a highly pure product .Molecular Structure Analysis
The molecular structure of 1-Methyl-3-phenylpiperazine is represented by the formula C11H16N2 . The average mass of the molecule is 176.258 Da and the monoisotopic mass is 176.131348 Da .Physical And Chemical Properties Analysis
1-Methyl-3-phenylpiperazine is a solid substance with a melting point of 56-60 °C (lit.) . Its molecular weight is 176.26 .Scientific Research Applications
- Antidepressant Activity : Researchers have explored the antidepressant potential of 1-Methyl-3-phenylpiperazine due to its structural similarity to certain antidepressant drugs. It may modulate neurotransmitter systems involved in mood regulation .
- Neuroprotective Effects : Studies suggest that this compound could protect neurons from oxidative stress and neurodegenerative conditions. Its antioxidant properties make it a candidate for drug development in neuroprotection .
- Building Block for Heterocyclic Compounds : 1-Methyl-3-phenylpiperazine serves as a versatile building block in the synthesis of various heterocyclic compounds. Chemists use it to create novel structures with diverse biological activities .
- Serotonin Receptor Ligand : Researchers have investigated its interaction with serotonin receptors, which play a crucial role in mood regulation and neurotransmission. Understanding its binding affinity can aid drug design .
- Functionalization of Surfaces : The compound’s amino group allows it to be immobilized on surfaces, making it useful for modifying materials. Researchers explore its applications in sensors, coatings, and drug delivery systems .
- Chiral Separation : 1-Methyl-3-phenylpiperazine is used as a chiral selector in chromatography. It helps separate enantiomers (mirror-image molecules) and analyze complex mixtures .
- Metabolite Identification : Scientists use this compound as a reference standard in metabolite identification studies. Understanding its metabolic fate aids in drug safety assessment .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Chemical Biology and Receptor Ligands
Materials Science and Surface Modification
Analytical Chemistry and Chromatography
Pharmacokinetics and Metabolism Studies
Safety and Hazards
1-Methyl-3-phenylpiperazine is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye damage . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
1-methyl-3-phenylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFORXSVFVCFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461209 | |
| Record name | 1-METHYL-3-PHENYLPIPERAZIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenylpiperazin-2-one | |
CAS RN |
799796-66-0 | |
| Record name | 1-METHYL-3-PHENYLPIPERAZIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)









